1-Chloro-2,5-difluoro-4-methylbenzene
Overview
Description
1-Chloro-2,5-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzene, featuring a chlorine atom, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-difluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The production process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one of the substituents on the benzene ring with another group. Common reagents for substitution reactions include halogens, nitro groups, and alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydrocarbons or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-methylbenzene is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and the development of new drugs and therapies.
Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
1-Chloro-2,5-difluoro-4-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2,5-difluoro-4-methylbenzene and 1-iodo-2,5-difluoro-4-methylbenzene. its unique combination of chlorine and fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group further enhances its stability and reactivity.
Comparison with Similar Compounds
1-Bromo-2,5-difluoro-4-methylbenzene
1-Iodo-2,5-difluoro-4-methylbenzene
1-Chloro-2,4-difluoro-5-methylbenzene
1-Chloro-2,5-difluoro-3-methylbenzene
Biological Activity
1-Chloro-2,5-difluoro-4-methylbenzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological macromolecules, influencing several cellular processes and exhibiting potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C7H5ClF2
- Molecular Weight : 162.56 g/mol
- IUPAC Name : this compound
- Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, which enhances its electrophilic properties.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. The mechanism includes:
- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites, altering their activity and leading to downstream effects on metabolic pathways.
- Protein-Ligand Interactions : Its electrophilic nature allows it to interact with nucleophilic sites on proteins, influencing protein function and stability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits inhibitory effects against certain bacterial strains, potentially useful in drug development. |
Antiparasitic | Preliminary studies indicate activity against protozoan parasites, suggesting potential in malaria treatment. |
Cytotoxicity | Shows varying levels of cytotoxicity in different cell lines, necessitating further investigation into safe dosage levels. |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving various bacterial strains, the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential.
Antiparasitic Activity
A notable study explored the antiparasitic activity of this compound against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an EC50 value of approximately 0.5 µM in vitro, suggesting its potential as a lead compound for antimalarial drug development.
Cytotoxicity Studies
In vitro cytotoxicity assays using human liver cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. At concentrations above 10 µM, significant cell death was observed, highlighting the need for careful dosage management in therapeutic applications.
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQFDUFBNLENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730976 | |
Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-04-6 | |
Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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